巴柯苷A2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

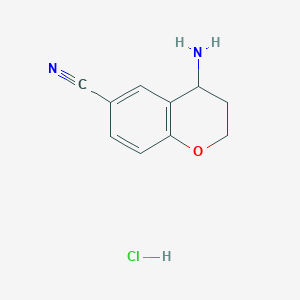

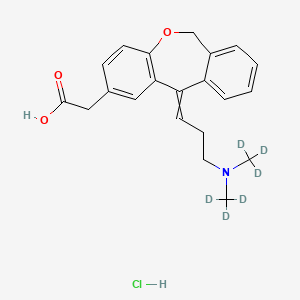

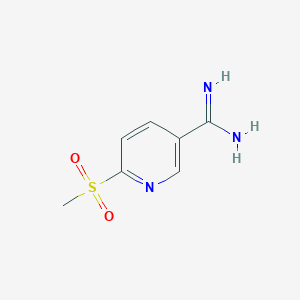

Bacoside A2 is a phytocompound found in Bacopa monnieri (BM), a plant that has been used to treat various disorders like Alzheimer’s, Parkinson’s, cancer, ulcer, bronchitis, asthma, and a number of other diseases . It is a tetracyclic triterpenoid saponin-dammarane . Various types of bacosides are present in the plant BM which includes bacoside A, bacoside B, bacopaside, and bacopasaponin .

Molecular Structure Analysis

Bacoside A2 is a dammarane-type triterpenoid saponin containing sugar chains linked to a steroid aglycone skeleton . The parent compounds (bacosides), aglycones (jujubogenin and pseudojujubogenin), and their derivatives (ebelin lactone and bacogenin A1) have been compared using a combination of in silico and in vitro screening methods .

Chemical Reactions Analysis

Triterpenoid saponins, like Bacoside A2, have been reported to be transformed in vivo to metabolites that give better biological activity and pharmacokinetic characteristics . The parent bacosides were not able to dock into the chosen CNS targets and had poor molecular properties as a CNS drug . In contrast, the aglycones and their derivatives showed better binding affinity and good CNS drug-like properties .

科学研究应用

阿尔茨海默病和淀粉样β毒性

在印度草药中发现的巴柯苷-A(包括巴柯苷A2)对阿尔茨海默病表现出显着作用。研究表明,巴柯苷-A能抑制淀粉样β(Aβ42)的细胞毒性、纤维化和膜相互作用,而淀粉样β(Aβ42)是一种与阿尔茨海默病有关的肽。具体而言,巴柯苷-A能降低细胞毒性,并抑制原纤维的形成,特别是在有膜囊泡存在的情况下。这表明其在改善淀粉样毒性、认知功能和记忆力方面具有潜力 (Malishev 等,2017 年)。

巴柯苷含量的变化

一项关于印度草药中巴柯苷含量(包括巴柯苷A2)变化的研究显示,全年都有波动。巴柯苷的最高产量是在季风期间,叶子中的含量最高。这表明收获时间对于优化巴柯苷产量的重要性 (Sharma 等,2013 年)。

神经药理学应用

印度草药中的巴柯苷-A(包括巴柯苷A2)已被用于治疗神经药理学疾病。观察到不同植物部位和印度草药种质中的巴柯苷A含量有差异,其中匍匐茎中含量最高,叶片中含量最低。这突出了其在神经药理学治疗中的潜力 (Naik 等,2012 年)。

抗菌和抗生物膜活性

巴柯苷A对金黄色葡萄球菌和铜绿假单胞菌表现出显着的抗生物膜和抗菌活性。它能破坏细菌生物膜并影响细胞膜的完整性,表明其作为抗菌剂治疗生物膜相关感染的潜力 (Parai 等,2017 年)。

抗衰老和抗氧化特性

巴柯苷A2作为巴柯苷A的一部分,已被研究其对衰老的影响,特别是在减少大脑、心脏和肝脏等各种器官中的脂质过氧化方面。这表明其作为抗氧化剂在改善衰老过程中应激诱导的变化方面的潜力 (Pawar & Jadhav,2017 年)。

朊蛋白和神经保护

关于巴柯苷-A(包括巴柯苷A2)的研究揭示了其对朊蛋白淀粉样片段的纤维化和膜相互作用的显着影响,表明其在神经保护和认知增强方面的潜力 (Malishev 等,2016 年)。

作用机制

Bacoside A2 has been shown to have various mechanisms of action such as acetylcholinesterase inhibition, B-complex activation of vitamin acetyltransferase, β-amyloid reduction, enhanced cerebral blood flow, and amine synergy . Among the compounds tested in vitro, ebelin lactone showed binding affinity towards M 1 (K i = 0.45 μM) and 5-HT 2A (4.21 μM) receptors .

未来方向

Due to its pharmaceutical importance, there is an increase in demand for Bacopa monnieri, the plant from which Bacoside A2 is derived . This is leading towards the extinction of the plant . Therefore, future directions include the enhancement of bacoside production using biotechnological approaches . This could involve the use of cell suspension culture, shoot culture, root culture, and hairy root culture . Bioreactors can also be used for the large-scale production of bacosides as they provide a suitable environment for the growth of the plant .

属性

IUPAC Name |

2-[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-[3,4-dihydroxy-5-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxolan-2-yl]ethoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H74O17/c1-21(2)14-22-16-58-46-19-45(20-59-46)23(37(46)44(22,7)55)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)62-40-35(54)32(51)36(63-40)26(61-38-33(52)30(49)24(48)17-56-38)18-57-39-34(53)31(50)25(15-47)60-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTXTNHNHWTPDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(O7)C(COC8C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H74O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bacoside A2 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-{5,5-Dimethyl-3-[4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-2-yl]cyclohex-2-en-1-ylidene}but-1-en-1-yl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B1515198.png)